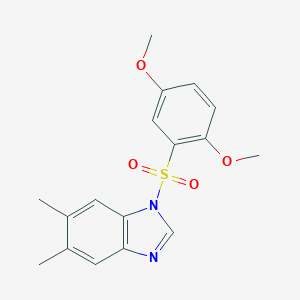
N-(4-imidazol-1-ylsulfonylphényl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-imidazol-1-ylsulfonylphenyl)acetamide” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
There are several methods used for the synthesis of imidazole-containing compounds . For instance, imidazole was first synthesized by Heinrich Debus in 1858 using glyoxal and formaldehyde in ammonia . This synthesis, while producing relatively low yields, is still used for creating C-substituted imidazoles .Molecular Structure Analysis
Imidazole is a 5-membered planar ring, which is soluble in water and other polar solvents . It exists in two equivalent tautomeric forms because the hydrogen atom can be located on either of the two nitrogen atoms . Imidazole is a highly polar compound, as evidenced by a calculated dipole of 3.61D, and is entirely soluble in water .Chemical Reactions Analysis
Imidazole is an important heterocyclic structural motif in functional molecules and is utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is a polar and ionizable aromatic compound, which improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .Mécanisme D'action
N-(4-imidazol-1-ylsulfonylphenyl)acetamide inhibits carbonic anhydrase by binding to the active site of the enzyme, preventing the conversion of carbon dioxide and water to bicarbonate and protons. This leads to a decrease in the concentration of bicarbonate in the body, which can have various physiological effects.
Biochemical and Physiological Effects:
N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in the production of aqueous humor in the eye, which can be beneficial in the treatment of glaucoma. N-(4-imidazol-1-ylsulfonylphenyl)acetamide has also been shown to have anticonvulsant effects, which can be beneficial in the treatment of epilepsy. In addition, N-(4-imidazol-1-ylsulfonylphenyl)acetamide has been shown to have anticancer effects, possibly due to its ability to inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide in lab experiments is its high potency as a carbonic anhydrase inhibitor. This allows for the use of lower concentrations of the compound in experiments, reducing the risk of side effects. However, one limitation of using N-(4-imidazol-1-ylsulfonylphenyl)acetamide is its limited solubility in water, which can make it difficult to use in certain experiments. In addition, the high cost of N-(4-imidazol-1-ylsulfonylphenyl)acetamide may limit its use in some research settings.
Orientations Futures
There are several future directions for research on N-(4-imidazol-1-ylsulfonylphenyl)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the development of new derivatives of N-(4-imidazol-1-ylsulfonylphenyl)acetamide that may have improved potency or solubility. In addition, further research is needed to explore the potential therapeutic applications of N-(4-imidazol-1-ylsulfonylphenyl)acetamide in various diseases, including glaucoma, epilepsy, and cancer. Finally, research is needed to explore the potential side effects of N-(4-imidazol-1-ylsulfonylphenyl)acetamide and to develop strategies to minimize these side effects.
Méthodes De Synthèse
The synthesis of N-(4-imidazol-1-ylsulfonylphenyl)acetamide involves the reaction of 4-(imidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then purified by column chromatography to obtain pure N-(4-imidazol-1-ylsulfonylphenyl)acetamide. The yield of this synthesis method is typically high, and the purity of the final product is also high.
Applications De Recherche Scientifique
Recherche pharmacologique
Les dérivés de l'imidazole sont souvent étudiés pour leurs propriétés pharmacologiques. Des composés similaires à « N-(4-imidazol-1-ylsulfonylphényl)acétamide » ont été étudiés pour leurs activités analgésiques et leur potentiel en tant qu'agents antimicrobiens et anticancéreux .
Synthèse de molécules fonctionnelles
Les imidazoles constituent des composants clés dans la synthèse de molécules fonctionnelles utilisées dans diverses applications quotidiennes, notamment les produits pharmaceutiques et la science des matériaux .
Applications biologiques
Les sels d'imidazolium, qui partagent une structure de base similaire avec les dérivés de l'imidazole, ont été appliqués dans des systèmes biologiques pour des applications antitumorales, antimicrobiennes, antioxydantes et de bio-ingénierie .
Modélisation moléculaire
Les propriétés structurelles des dérivés de l'imidazole leur permettent d'être utilisés dans des études de modélisation moléculaire pour comprendre les interactions au niveau moléculaire, ce qui peut éclairer la conception de médicaments et d'autres recherches scientifiques .
Bio-ingénierie
Les propriétés chimiques des dérivés de l'imidazole peuvent être utilisées dans des applications de bio-ingénierie, telles que le développement de nouveaux biomatériaux ou biocatalyseurs .
Recherche antioxydante
Certains dérivés de l'imidazole ont été explorés pour leurs propriétés antioxydantes, ce qui pourrait avoir des implications pour la recherche sur le vieillissement et les maladies dégénératives .
Propriétés
IUPAC Name |
N-(4-imidazol-1-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3S/c1-9(15)13-10-2-4-11(5-3-10)18(16,17)14-7-6-12-8-14/h2-8H,1H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSGOVLFKOSBEJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,4,5-Trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B368768.png)

![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B368804.png)
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)
![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368809.png)



![5-[(3-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B368816.png)

![1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368818.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B368825.png)